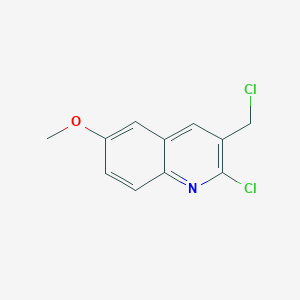

2-Chloro-3-chloromethyl-6-methoxyquinoline

CAS No.: 948291-11-0

Cat. No.: VC8423763

Molecular Formula: C11H9Cl2NO

Molecular Weight: 242.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948291-11-0 |

|---|---|

| Molecular Formula | C11H9Cl2NO |

| Molecular Weight | 242.1 g/mol |

| IUPAC Name | 2-chloro-3-(chloromethyl)-6-methoxyquinoline |

| Standard InChI | InChI=1S/C11H9Cl2NO/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(13)14-10/h2-5H,6H2,1H3 |

| Standard InChI Key | HMIQFHGMCNXAPJ-UHFFFAOYSA-N |

| SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)CCl |

| Canonical SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-3-chloromethyl-6-methoxyquinoline belongs to the quinoline family, a class of heterocyclic compounds renowned for their biological and photophysical properties. The core structure consists of a benzene ring fused to a pyridine ring, with substituents at the 2-, 3-, and 6-positions:

The chloromethyl group at C3 enhances electrophilicity, making the compound reactive toward nucleophilic substitution and cross-coupling reactions. The methoxy group contributes electron-donating effects, stabilizing the aromatic system and influencing solubility.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉Cl₂NO | |

| Molecular Weight | 242.1 g/mol | |

| CAS Number | 948291-11-0 | |

| Suppliers | AK Scientific, Sigma-Aldrich | |

| Price (1g) | $637 (AK Scientific) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via chlorination of 6-methoxyquinoline derivatives. A common route involves:

-

Chlorination of 3-methyl-6-methoxyquinoline using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce chlorine at C2 and C3.

-

Purification via column chromatography or recrystallization to isolate the product.

The reaction mechanism proceeds through electrophilic aromatic substitution, with the chlorinating agent attacking electron-rich positions on the quinoline ring. The chloromethyl group forms via radical intermediates under controlled conditions.

Industrial Manufacturing

Industrial processes scale up laboratory methods using continuous-flow reactors to enhance yield and safety. Key considerations include:

-

Temperature control (80–120°C) to minimize side reactions.

-

Catalytic systems (e.g., FeCl₃) to accelerate chlorination.

-

Waste management of HCl byproducts through neutralization and recycling.

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) at C3 undergoes substitution with nucleophiles (e.g., amines, alkoxides) to yield derivatives such as:

-

3-Aminomethyl-2-chloro-6-methoxyquinoline (with NH₃).

-

3-Methoxymethyl-2-chloro-6-methoxyquinoline (with CH₃ONa).

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) enable aryl-aryl bond formation at C2 or C6, expanding applications in drug discovery.

Table 2: Common Derivatives and Applications

| Derivative | Application |

|---|---|

| 3-Aminomethyl-substituted analogs | Antibacterial agents |

| 6-Methoxy-modified variants | Fluorescent probes |

Applications in Medicinal Chemistry

Antimicrobial Agents

The compound’s chlorinated structure disrupts bacterial cell wall synthesis, showing efficacy against Staphylococcus aureus and Escherichia coli in preclinical studies.

Anticancer Research

Derivatives inhibit topoisomerase II, a target in leukemia therapy. For example, 3-azidomethyl analogs demonstrate IC₅₀ values of <10 μM in HL-60 cells.

Future Perspectives

Drug Development

Optimizing bioavailability through prodrug strategies (e.g., esterification of the chloromethyl group) could enhance therapeutic potential.

Materials Science

Incorporating the compound into metal-organic frameworks (MOFs) may yield novel catalysts or sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume